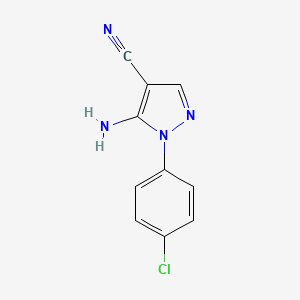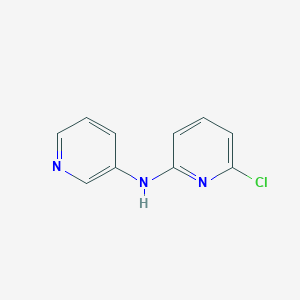![molecular formula C12H10ClNS B1348306 2-[(4-Chlorophenyl)sulfanyl]aniline CAS No. 37750-29-1](/img/structure/B1348306.png)
2-[(4-Chlorophenyl)sulfanyl]aniline
Descripción general
Descripción
2-[(4-Chlorophenyl)sulfanyl]aniline, also known as 4-Chloroaniline sulfonic acid, is an important organic compound used in many scientific applications. It is a colorless solid that is soluble in water and has a wide range of applications in the areas of chemical synthesis, analytical chemistry, and biochemistry. This compound has been extensively studied for its many potential uses, including in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the detection of various compounds.
Aplicaciones Científicas De Investigación
Chemiluminescence and Oxidation Studies
Research by Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are related to the broader class of compounds that include "2-[(4-Chlorophenyl)sulfanyl]aniline." They investigated the base-induced decomposition of these dioxetanes, offering insights into their thermal stability and potential applications in chemiluminescence, highlighting their unique light-emitting properties under specific conditions (Watanabe et al., 2010).
Electro-emissive Devices
Wang et al. (2020) developed novel binary copolymer films using aniline and haloanilines, including compounds structurally similar to "this compound," for electro-emissive devices (EEDs). Their research demonstrated significant potential in infrared (IR) emissivity modulation, offering applications in thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).
Electrochemical Studies
T. Wen et al. (2001) investigated the copolymerization of aniline with diphenylamine-4-sulphonic acid, providing insights into the electrochemical properties of aniline derivatives. Their findings on the intermediate species formed during copolymerization could inform the synthesis and application of related compounds, including "this compound," in conducting polymers (Wen et al., 2001).
Solid Phase Microextraction
Bagheri et al. (2005) applied an aniline-based polymer as a new fiber coating for solid phase microextraction (SPME) of phenols from water samples, showcasing the utility of aniline derivatives in analytical chemistry for environmental monitoring and analysis (Bagheri et al., 2005).
Sulfonation and Polymer Composites
Research by Pereira et al. (2022) on the sulfonation of aniline to produce sulfanilic acid using an ohmic heating reactor, and by Coşkun et al. (2012) on the synthesis of sulfonated graphene/polyaniline composites, provides examples of innovative approaches to modifying aniline derivatives for enhanced performance in applications ranging from electroactive materials to pollutant degradation (Pereira et al., 2022); (Coşkun et al., 2012).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLUOCTZACJYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326962 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37750-29-1 | |
| Record name | 2-[(4-Chlorophenyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37750-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EC 609-474-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037750291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 2-[(4-chlorophenyl)thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)


![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)




